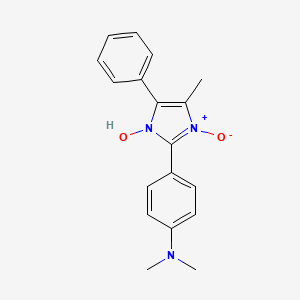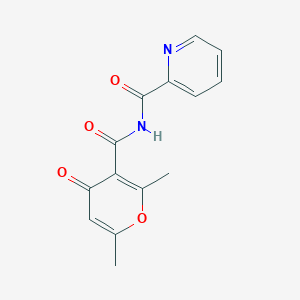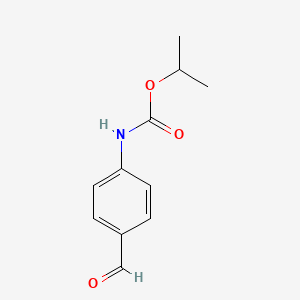
Propan-2-yl (4-formylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl (4-formylphenyl)carbamate is a chemical compound with the molecular formula C11H13NO3 It is known for its unique structure, which includes a carbamate group attached to a 4-formylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propan-2-yl (4-formylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-formylphenyl isocyanate with isopropanol. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to enhance the reaction rate.
Another method involves the use of carbamoylation reactions, where a carbamoyl chloride intermediate is formed in situ and subsequently reacted with substituted phenols. This one-pot procedure is versatile and efficient, offering an economical route to the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale carbamoylation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl (4-formylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, often under basic conditions
Major Products Formed
Oxidation: 4-carboxyphenyl carbamate
Reduction: 4-(hydroxymethyl)phenyl carbamate
Substitution: Substituted carbamates with different alkyl or aryl groups
Wissenschaftliche Forschungsanwendungen
Propan-2-yl (4-formylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, especially in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of propan-2-yl (4-formylphenyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbamate group may also interact with biological molecules, affecting their function and stability. detailed studies on the exact molecular pathways and targets are still ongoing.
Vergleich Mit ähnlichen Verbindungen
Propan-2-yl (4-formylphenyl)carbamate can be compared with other carbamate derivatives, such as:
Phenyl N-(propan-2-yl)carbamate: Similar structure but lacks the formyl group, resulting in different reactivity and applications.
4-formylphenyl-N-phenylcarbamate: Contains a phenyl group instead of an isopropyl group, leading to variations in chemical behavior and biological activity.
Eigenschaften
CAS-Nummer |
20131-88-8 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
propan-2-yl N-(4-formylphenyl)carbamate |
InChI |
InChI=1S/C11H13NO3/c1-8(2)15-11(14)12-10-5-3-9(7-13)4-6-10/h3-8H,1-2H3,(H,12,14) |
InChI-Schlüssel |
VINSZPYDAITOBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)NC1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


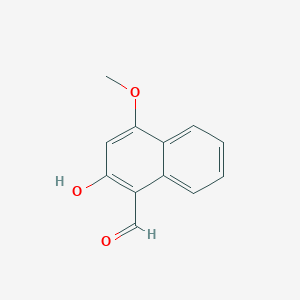
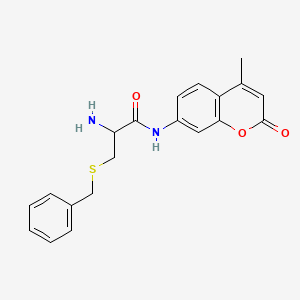
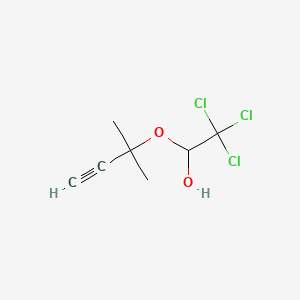
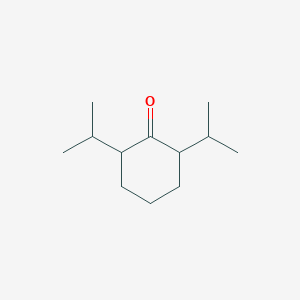
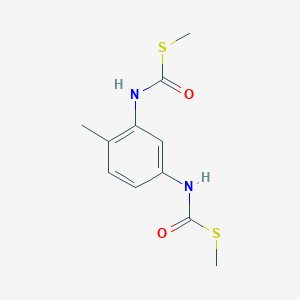
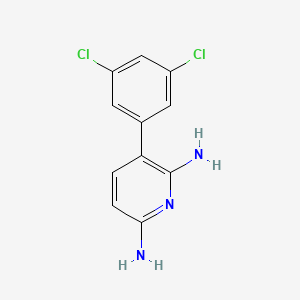
![1-Benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea](/img/structure/B13998237.png)
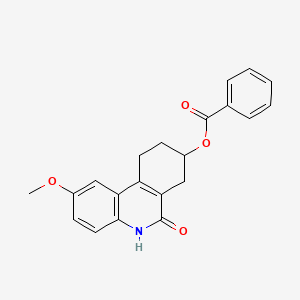
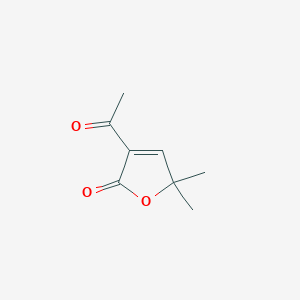
![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)
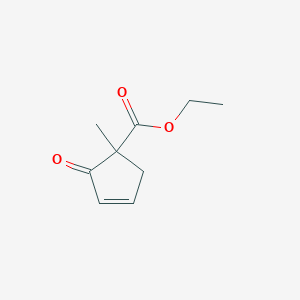
![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
